molecular formula C5H10N2O2S B574552 Glycine, N-(thio-L-alanyl)- (9CI) CAS No. 163558-27-8

Glycine, N-(thio-L-alanyl)- (9CI)

Cat. No.: B574552
CAS No.: 163558-27-8
M. Wt: 162.207
InChI Key: GZOJJFPEEYOOJG-VKHMYHEASA-N
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Description

Glycine, N-(thio-L-alanyl)- (9CI) is a modified amino acid derivative where glycine is acylated at the nitrogen atom by a thio-L-alanyl group. This substitution introduces a sulfur atom into the structure, likely replacing an oxygen in the peptide bond (forming a thioamide) or incorporating a thiol (-SH) group. Such modifications alter physicochemical properties like solubility, stability, and biological activity.

Properties

CAS No.

163558-27-8

Molecular Formula

C5H10N2O2S

Molecular Weight

162.207

IUPAC Name

2-[[(2S)-2-aminopropanethioyl]amino]acetic acid

InChI

InChI=1S/C5H10N2O2S/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1

InChI Key

GZOJJFPEEYOOJG-VKHMYHEASA-N

SMILES

CC(C(=S)NCC(=O)O)N

Synonyms

Glycine, N-(thio-L-alanyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Glycine, N-(thio-L-alanyl)- (9CI)
  • Structure : Glycine backbone + thio-L-alanyl group (sulfur-containing substituent).
  • Key Functional Groups : Thioamide (-C(=S)-NH-) or thiol (-SH), depending on substitution.
  • Molecular Formula : Estimated as C₅H₁₀N₂O₂S (based on alanine-glycine backbone with sulfur addition).
Analog 1: Glycine, N-[N-(N-L-prolyl-L-phenylalanyl)-D-prolyl]- (9CI)
  • Structure : Glycine linked to a tripeptide (Pro-Phe-Pro).
  • Functional Groups : Peptide bonds, aromatic phenyl group.
  • Molecular Formula : C₂₃H₃₁N₅O₆ (MW: 497.5 g/mol) .
  • Comparison : Larger molecular weight and complex peptide chain vs. simpler thio-L-alanyl substitution.
Analog 2: Glycine, 2-(acetyloxy)-N-[N-[(2-propenyloxy)carbonyl]-L-alanyl]-, 2-propenyl ester (9CI)
  • Structure : Glycine with acetyloxy and propenyl ester groups.
  • Functional Groups : Ester (-COO-), carbamate.
  • Molecular Formula : C₁₄H₂₀N₂O₇ (MW: 328.3 g/mol) .
  • Comparison : Ester/carbamate functionalities enhance lipophilicity, unlike sulfur-driven changes in the target compound.
Analog 3: L-Glutamine, N-acetyl-L-alanyl- (9CI)
  • Structure : Glutamine modified with acetyl-alanine.
  • Functional Groups : Amide, carboxylate.
  • Molecular Formula : C₁₀H₁₇N₃O₅ (MW: 259.3 g/mol) .
  • Comparison : Polar side chain (glutamine) vs. sulfur-based modifications in the target compound.

Physicochemical Properties

Property Glycine, N-(thio-L-alanyl)- (9CI) Glycine, N-[N-(N-L-prolyl-L-phenylalanyl)-D-prolyl]- (9CI) Glycine, 2-(acetyloxy)-... (9CI)
Molecular Weight ~178.2 g/mol (estimated) 497.5 g/mol 328.3 g/mol
Solubility Moderate (polarity varies with S) Low (hydrophobic peptide chain) Low (ester groups)
Stability Sensitive to oxidation (if -SH) Stable peptide bonds Hydrolyzable esters
Key Reactivity Thiol/disulfide exchange (if -SH) Protease susceptibility Ester hydrolysis

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